molecular formula C10H7IO2S B1302239 Methyl 3-iodobenzo[b]thiophene-2-carboxylate CAS No. 683274-54-6

Methyl 3-iodobenzo[b]thiophene-2-carboxylate

Cat. No. B1302239
M. Wt: 318.13 g/mol
InChI Key: ONAZJXBGWCWHPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives can be achieved through various methods. For instance, the Gewald reaction is a key synthetic route for producing alkyl 2-aminobenzo[b]thiophene-3-carboxylates, as described in the papers . This involves a three-component condensation reaction between a ketone, a cyanoacetate, and sulfur. Another method involves the palladium-catalyzed cross-coupling and subsequent reductive cyclization to produce methylated thieno[2,3-a] and [3,2-b]carbazoles . Additionally, the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate with benzoyl acetonitrile leads to the formation of various fused thiophene derivatives .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives has been characterized using various spectroscopic techniques. For example, the structural and conformational properties of certain thioureas were determined by X-ray single crystal diffraction . The comparison of X-ray structures of 2- and 3-methylbenzo[b]thiophene 1,1-dioxides revealed that while the bond lengths and angles do not show significant differences, the intermolecular arrangements vary greatly .

Chemical Reactions Analysis

Benzo[b]thiophene derivatives undergo a variety of chemical reactions. The reactivity of these compounds can lead to the formation of different hydrogen bonds, impacting their vibrational spectra as observed in FT-IR . The bromination reaction of 5-diarylamino-2-methylbenzo[b]thiophene showed "abnormal" selectivity due to a special "non-planar" conjugated model, which influences the electron delocalization and reaction active energy .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure. For instance, the planarity of the molecules can affect their photodimerization behavior . The electronic structure, as determined by quantum chemical calculations, can predict the reactivity and selectivity of these compounds in various chemical reactions . The solubility, melting points, and other physical properties are typically characterized through elemental analysis, spectral analysis, and thermal analysis .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene derivatives play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Fabrication of Organic Light-Emitting Diodes (OLEDs)

    • Molecules with the thiophene ring system are used in the fabrication of OLEDs .
  • Organic Field-Effect Transistors (OFETs)

    • Thiophene derivatives are used in the development of OFETs .
  • Synthesis of Multisubstituted Benzothiophenes

    • A novel approach to form benzothiophene scaffold from easily available alkynyl sulfides and aryne precursors has been developed .
    • This method involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .
  • Synthesis of Anticancer Agents

    • 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .
  • Synthesis of Anti-Atherosclerotic Agents

    • 2-Octylthiophene is used in the synthesis of anti-atherosclerotic agents .
  • Metal Complexing Agents

    • Thiophene derivatives can act as metal complexing agents .
  • Development of Insecticides

    • Thiophene derivatives can be used in the development of insecticides .
  • Organic Solar Cells

    • Thiophene derivatives have been used in the fabrication of organic solar cells . For example, a polymer solar cell based on a solvent additive-free as-cast PBDB-T: IDT-3MT blend film exhibited a power conversion efficiency of 8.40% .
  • Anti-Inflammatory Agents

    • Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate was synthesized based on the reported anti-inflammatory activity of the structurally related molecule 3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide .
  • Thienannulation of Naphthalene-1,2-dione

    • A method has been developed for the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through Michael-type addition/oxidation/cyclization, forming tricyclic 2,3-disubstituted naphtho[2,1-b] thiophene-4,5-diones .
  • Generation of Rhodium Thiavinyl Carbene

    • The first efficient generation of rhodium thiavinyl carbene from 1,2,3-thiadiazole was reported in 2016 .
  • Proteomics Research

    • Methyl 3-iodobenzo[b]thiophene-2-carboxylate is used in proteomics research .

Safety And Hazards

“Methyl 3-iodobenzo[b]thiophene-2-carboxylate” is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P301 + P312, P302 + P352, P304 + P340, P305 + P351 + P338 .

properties

IUPAC Name

methyl 3-iodo-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IO2S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAZJXBGWCWHPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701259403
Record name Methyl 3-iodobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-iodobenzo[b]thiophene-2-carboxylate

CAS RN

683274-54-6
Record name Methyl 3-iodobenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=683274-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-iodobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Cunningham, M Cloyd, A Phillips, S Khan… - Organic & …, 2021 - pubs.rsc.org
In this study, a new environmentally benign iodine-mediated one-pot iodocyclization/alkylation strategy for the synthesis of benzo[b]thiophene derivatives starting from 2-…
Number of citations: 5 0-pubs-rsc-org.brum.beds.ac.uk
S Chen, BL Flynn - Australian Journal of Chemistry, 2020 - CSIRO Publishing
The iodocyclisation of alkynes bearing tethered nucleophiles is a highly effective method for the construction and diversification of heterocycles. A key limitation to this methodology is …
Number of citations: 5 www.publish.csiro.au

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